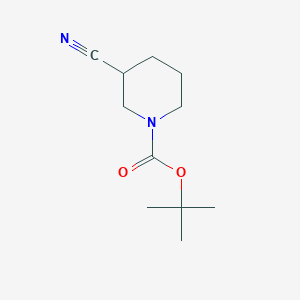

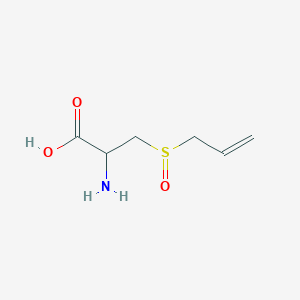

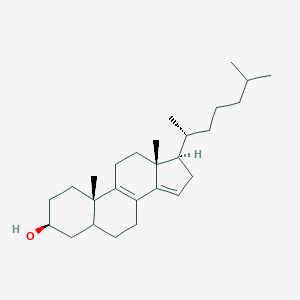

![molecular formula C9H9N3O2S B105758 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 923737-07-9](/img/structure/B105758.png)

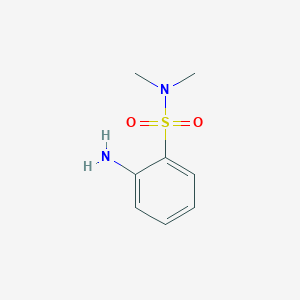

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals. The structure of thieno[2,3-d]pyrimidine derivatives is known to be significant in biology and medicine, as it is related to the pyrimidine bases found in DNA .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis method has been reported for the creation of novel pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidine compounds . Another study describes the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally similar and could provide insights into the synthesis of the compound . Additionally, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved, further demonstrating the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied extensively. For example, the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals, revealing insights into the molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. The study of 6-[(dimethylamino)methylene]aminouracil has shown that it can react with heterocumulenes to form pyrimido[4,5-d]pyrimidine derivatives . Moreover, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid through diazotization and coupling reactions indicates the potential for diverse chemical transformations involving the amino and methyl groups on the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of amino and methyl groups, as well as the potential for various tautomeric forms, can affect properties such as solubility, melting point, and reactivity. The cocrystal studies provide evidence for different tautomeric forms of the cation, which can have implications for the compound's physical properties and its interactions with other molecules . Additionally, the antimicrobial activity of related compounds has been assessed, indicating that these derivatives can have significant biological activity .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been a subject of interest in the field of medicinal chemistry due to their potential biological activities. Notably, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, a series of 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones were prepared and tested for antihyperlipaemic activity. These compounds showed promising serum cholesterol and triglyceride lowering activities comparable to that of gemfibrozil, a known lipid-lowering medication (Gadad et al., 1996).

Cardiotonic Activity

Additionally, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates and their derivatives were synthesized and evaluated for their cardiotonic activity, demonstrating potential as positive inotropic agents. The structure and inotropic activity relationship of these compounds were also examined, providing valuable insights into their mode of action (Dorigo et al., 1996).

Antihistaminic and Anti-inflammatory Activities

Furthermore, derivatives of this chemical structure have been explored for their potential as antihistaminic and anti-inflammatory agents. A series of phenothiazine carboxylic acid derivatives with a 6-amino-pyrimidine-dione moiety exhibited affinity toward human histamine H(1) receptor and showed promising anti-inflammatory potential in vivo models (Kubota et al., 2009).

Synthesis and Chemical Properties

The synthesis and the chemical properties of these compounds have been extensively studied, revealing their potential for a wide range of medicinal and pharmaceutical applications. For example, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]qninolines from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid respectively, with anthranilic acid, were described, highlighting the chemical versatility and potential biological relevance of these compounds (Nandha Kumar et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

PARP-1 is involved in DNA repair damage. Inhibitors of PARP-1, like this compound, have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

PARP-1 regulates a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is known that the compound is soluble in 026 mM phosphate buffer pH 71 and propylene glycol . This solubility suggests that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of PARP-1, which compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

Propriétés

IUPAC Name |

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNLMHVODYNYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

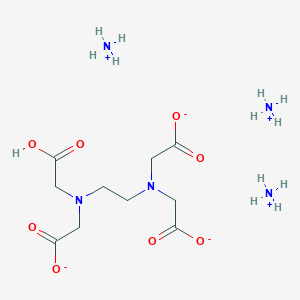

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)